molecular formula C12H17N3O B1385746 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1038237-74-9

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1385746
CAS No.: 1038237-74-9
M. Wt: 219.28 g/mol
InChI Key: RMKJKWADJFWSEX-UHFFFAOYSA-N
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Description

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core structure with an amino group at the 5-position, an isopropyl group attached to the nitrogen atom, and a carboxamide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a substituted aniline, followed by functional group modifications to introduce the desired substituents.

    Cyclization Reaction: The starting material, a substituted aniline, undergoes a cyclization reaction to form the indole core. This can be achieved using a variety of cyclization agents and conditions, such as acid-catalyzed cyclization or transition metal-catalyzed cyclization.

    Functional Group Modification: After the formation of the indole core, the amino group at the 5-position can be introduced through a nucleophilic substitution reaction. The isopropyl group can be introduced via alkylation, and the carboxamide group can be introduced through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,3-dihydro-1H-indole-1-carboxamide: Lacks the isopropyl group.

    N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide: Lacks the amino group at the 5-position.

    5-Amino-N-(methyl)-2,3-dihydro-1H-indole-1-carboxamide: Has a methyl group instead of an isopropyl group.

Uniqueness

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is unique due to the presence of both the amino group at the 5-position and the isopropyl group attached to the nitrogen atom. This combination of substituents may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-amino-N-propan-2-yl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)14-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKJKWADJFWSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 3
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5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 4
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 5
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 6
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

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